4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-3-8(14)5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUCGANHFKLVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-D]pyrimidine core.
Introduction of substituents: The chloro, fluorophenyl, and methyl groups are introduced through various substitution reactions, often involving halogenation and cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of high-throughput synthesis and purification techniques, as well as the development of scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C4 chlorine atom undergoes nucleophilic displacement with various nucleophiles, forming derivatives with modified biological and physicochemical properties. Reaction conditions significantly influence yields and regioselectivity.
Table 1: Representative Nucleophilic Substitution Reactions
For example, compound 12b ( ) was synthesized via amination of the C4 position using 3-methylaniline under reflux, confirmed by a singlet at δ 9.46 ppm in its ¹H-NMR spectrum for the NH group . Thiourea-mediated substitution under basic conditions produced thioxo derivatives (e.g., compound 2 , ) with antiproliferative activity against cancer cell lines .
Cross-Coupling Reactions
The 3-fluorophenyl group enables palladium-catalyzed coupling reactions, while the pyrazolo[3,4-d]pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Table 2: Cross-Coupling Reaction Examples
Compound 14–17 ( ) were synthesized via Michael addition-cyclization sequences using malononitrile and arylidene intermediates, demonstrating the scaffold’s versatility in forming fused heterocycles .
3.1. Oxidation and Reduction
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The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields are moderate (∼40%) due to competing ring degradation.
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Selective reduction of the pyrimidine ring with H₂/Pd-C remains challenging but achievable under low-pressure conditions (1 atm, 30% conversion) .
3.2. Halogenation
Bromination at C7 occurs via NBS in CCl₄, producing 7-bromo derivatives (δ 7.68 ppm in ¹H-NMR) . This site’s reactivity is attributed to electron-deficient aromatic systems.
Mechanistic Insights
-
Nucleophilic substitution : Proceeds through a two-step addition-elimination mechanism, with base-assisted deprotonation enhancing nucleophilicity .
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Vilsmeier-Haack reaction : Chlorination using POCl₃/DMF proceeds via electrophilic attack at the pyrimidine nitrogen, as evidenced by IR peaks at 1697 cm⁻¹ (C=O) in intermediates .
Industrial-Scale Considerations
Continuous flow reactors improve yields (∼15% increase) for chlorination and amination steps by optimizing residence time and temperature gradients. Solvent-free fusion techniques (e.g., for compound 2 , ) reduce waste and enhance atom economy .
This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents. Future work should explore photochemical and electrochemical modifications to access novel derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research has shown that derivatives of pyrazolo[3,4-D]pyrimidine exhibit significant anti-inflammatory activities. For instance, compounds related to 4-chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine have been synthesized and tested for their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins. A study indicated that these compounds demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a safer profile for long-term use .
1.2 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. This modulation can lead to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
1.3 Antimicrobial Effects
Another area of interest is the antimicrobial activity of pyrazolo[3,4-D]pyrimidine derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents in treating infections .
Synthetic Applications
2.1 Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization, leading to the development of new compounds with enhanced biological activities. For example, it can be used to synthesize disubstituted derivatives that possess improved pharmacological properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at positions 1, 4, and 4. Below is a comparison of key analogs:
<sup>a</sup> LogP values estimated via computational models or experimental data from referenced sources.
Key Observations:
- Position 1 Substituents : Aryl groups (e.g., 3-fluorophenyl, 4-fluorophenyl, phenyl) increase lipophilicity and modulate target affinity. The 3-fluorophenyl group in the target compound may offer steric advantages over 4-fluorophenyl derivatives .
- Position 6 Substituents : Methyl groups (6-Me) improve metabolic stability, while chloromethyl (6-CH₂Cl) or trifluoromethyl (6-CF₃) groups introduce reactivity or electronic effects .
Key Observations:
Biological Activity
4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine (CAS Number: 1097095-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Research indicates that pyrazolo[3,4-D]pyrimidines generally exhibit their biological effects through various mechanisms, including:
- Inhibition of Kinases : Many derivatives have shown activity against various kinases, suggesting a role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival .
- Modulation of Receptors : Some studies have indicated that these compounds can act as modulators for glutamate receptors, which are implicated in neurodegenerative diseases .
Anticancer Properties
-
Inhibition of Tumor Growth :
- A study highlighted that pyrazolo[3,4-D]pyrimidine derivatives could induce apoptosis in cancer cells by downregulating the prenylation of Rap-1A, which is crucial for tumor progression .
- In xenograft mouse models, compounds similar to 4-chloro derivatives exhibited significant reductions in tumor size without causing hepatotoxicity .
- Src Kinase Inhibition :
Neuroprotective Effects
Research has suggested that compounds in this class may have neuroprotective properties due to their interaction with metabotropic glutamate receptors. Positive allosteric modulation of these receptors has been linked to potential therapeutic effects in conditions like Parkinson's disease .
Case Studies
- Preclinical Studies :
- Xenograft Models :
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer: A rational two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been reported for analogous pyrazolo[3,4-d]pyrimidines. The process involves cyclization to form the pyrimidine core, followed by chlorination at the 4-position using POCl₃ or similar reagents. For functionalization at the 1-position, Ullmann coupling or Buchwald-Hartwig amination can introduce the 3-fluorophenyl group . Key steps include:
- Step 1: Cyclocondensation of the precursor to form 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
- Step 2: Chlorination with POCl₃ at reflux (110°C, 4–6 hours).
- Step 3: Coupling with 3-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, Na₂CO₃ base, 80°C).
Reference Reaction Yields:
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclization | 75–85 | Reflux in acetic acid | |
| Chlorination | 90–95 | POCl₃, 110°C | |
| Coupling | 40–60 | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O |
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- ¹H/¹³C NMR: Peaks for the 3-fluorophenyl group (δ 7.2–7.8 ppm, aromatic protons) and methyl group (δ 2.5–2.7 ppm) should be observed. The pyrazolo[3,4-d]pyrimidine core shows characteristic signals between δ 8.2–8.5 ppm (H-6) and δ 150–160 ppm (C-4) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈ClF₁N₅⁺: calc. 296.0456, found 296.0452) .
- HPLC-PDA: Use a C18 column (MeCN/H₂O + 0.1% formic acid) to achieve >98% purity. Retention times vary with mobile-phase gradients .
Critical Data Cross-Check:
- Compare experimental NMR shifts with computed DFT models to resolve ambiguities in aromatic proton assignments .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized for higher yields?
Methodological Answer: Coupling efficiency depends on:
- Catalyst Selection: Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields in sterically hindered reactions (e.g., 52.7% yield with PdCl₂(dppf) vs. 27% with Pd(PPh₃)₄) .
- Base and Solvent: Na₂CO₃ in DMF/H₂O (3:1) outperforms K₂CO₃ in dioxane for boronic acid couplings .
- Temperature Control: Microwave-assisted synthesis (120°C, 30 min) reduces side reactions compared to conventional heating .
Example Optimization Table:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 40 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 65 |
| Pd(OAc)₂ | Cs₂CO₃ | Toluene/EtOH | 52 |
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs to resolve ambiguities in NMR assignments. For example, crystallographic data can confirm the orientation of the 3-fluorophenyl group (C–F bond length: ~1.35 Å) .
- DEPT-135 NMR: Differentiate CH₃ (positive phase) from quaternary carbons (negative phase) in the pyrimidine ring .
- Isotopic Labeling: Introduce ¹⁵N labels to track nitrogen environments in the pyrazolo[3,4-d]pyrimidine core .
Case Study:
Conflicting ¹³C NMR signals for C-4 (δ 155–158 ppm) were resolved via X-ray data, confirming the chloro group’s position .
Q. What in vitro models are suitable for evaluating pharmacological activity?
Methodological Answer:
- Antiviral Activity: Test against HSV-1/2 in Vero cells (EC₅₀: 0.5–5 µM) using plaque reduction assays .
- Antitumor Screening: Use L1210 murine leukemia cells (IC₅₀: 1–10 µM) with MTT viability assays .
- Kinase Inhibition: Profile against JAK2 or BTK kinases using fluorescence polarization assays (IC₅₀: <100 nM for potent derivatives) .
Key Findings:
- 6-Methyl derivatives showed 10-fold higher potency against HSV-2 compared to unsubstituted analogs .
- Fluorophenyl-substituted analogs exhibited improved kinase selectivity due to enhanced hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields across studies?
Methodological Answer:
- Reagent Purity: Ensure POCl₂ is freshly distilled to avoid moisture-induced side reactions (yields drop from 90% to 60% with aged reagents) .
- Byproduct Identification: Use LC-MS to detect dehalogenated byproducts (e.g., 6-methyl-1H-pyrazolo[3,4-d]pyrimidine) in low-yield reactions .
- Scale-Dependent Effects: Pilot small-scale reactions (0.1 mmol) before scaling up. Microwaves improve consistency in gram-scale syntheses .
Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
